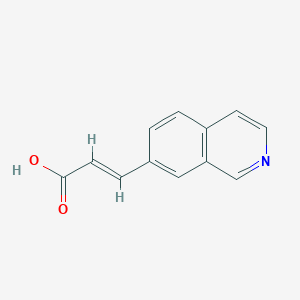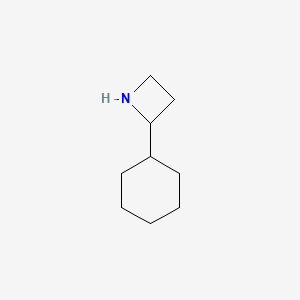
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol is a heterocyclic compound containing an oxadiazole ring with a thiol group attached to a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the O-acylation of an amidoxime with an acyl chloride in a suitable solvent, followed by cyclocondensation to form the oxadiazole ring . The thiol group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced heterocyclic compounds.
Substitution: Thioethers or other substituted derivatives.
科学研究应用
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules . The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
- (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol
- (3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol is unique due to the presence of both the oxadiazole ring and the thiol group. This combination allows for a wide range of chemical reactivity and potential applications. The thiol group provides additional functionality compared to similar compounds, enabling unique interactions and transformations.
属性
分子式 |
C5H8N2OS |
|---|---|
分子量 |
144.20 g/mol |
IUPAC 名称 |
(3-ethyl-1,2,4-oxadiazol-5-yl)methanethiol |
InChI |
InChI=1S/C5H8N2OS/c1-2-4-6-5(3-9)8-7-4/h9H,2-3H2,1H3 |
InChI 键 |
SVJKJQGJQZCEMZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NOC(=N1)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)

